Seco Rapamycin ethyl ester

mTOR Signaling Immunosuppression Drug Discovery

Seco Rapamycin ethyl ester (C₅₃H₈₃NO₁₃, MW 942.23) is a synthetic, open-ring (seco) metabolite of the macrolide immunosuppressant rapamycin (sirolimus). Unlike the parent macrocycle, the seco form is generated through lactone ring opening, with the ethyl ester modification further altering its physicochemical properties.

Molecular Formula C53H83NO13
Molecular Weight 942.2 g/mol
Cat. No. B8118157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSeco Rapamycin ethyl ester
Molecular FormulaC53H83NO13
Molecular Weight942.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCCN1C(=O)C(=O)C2(C(CCC(O2)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC)C)O
InChIInChI=1S/C53H83NO13/c1-12-66-52(61)42-20-16-17-27-54(42)51(60)50(59)53(62)39(8)22-24-41(67-53)32-45(63-9)35(4)19-15-13-14-18-33(2)28-37(6)47(57)49(65-11)48(58)38(7)30-36(5)43(55)25-21-34(3)29-40-23-26-44(56)46(31-40)64-10/h13-15,18-19,21,25,30,33-34,36-37,39-42,44-46,48-49,56,58,62H,12,16-17,20,22-24,26-29,31-32H2,1-11H3/b15-13+,18-14+,25-21+,35-19+,38-30+/t33-,34+,36-,37-,39-,40+,41+,42+,44-,45+,46-,48-,49+,53-/m1/s1
InChIKeyAFZMAZIUJNBBML-CCDOOBSISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Seco Rapamycin ethyl ester: Key Chemical Specifications and Properties for Research Procurement


Seco Rapamycin ethyl ester (C₅₃H₈₃NO₁₃, MW 942.23) is a synthetic, open-ring (seco) metabolite of the macrolide immunosuppressant rapamycin (sirolimus) . Unlike the parent macrocycle, the seco form is generated through lactone ring opening, with the ethyl ester modification further altering its physicochemical properties [1]. While rapamycin exerts its biological effects by binding to FKBP12 and allosterically inhibiting mTORC1, Seco Rapamycin ethyl ester reportedly does not affect mTOR function, establishing it as a critical, functionally inert control and a starting point for the design of novel rapamycin analogs .

Why Seco Rapamycin ethyl ester Cannot Be Replaced by Rapamycin or Simple Seco Analogs


Generic substitution among rapamycin, seco-rapamycin, and their analogs is not scientifically valid due to fundamentally divergent molecular properties and biological activities. While rapamycin and its ring-closed analogs (rapalogs) are potent mTOR inhibitors, the ring-opened seco series, including Seco Rapamycin ethyl ester, is characterized by a profound loss of mTOR functional activity . Furthermore, even within the seco family, the specific salt or ester form dictates critical experimental parameters, including cellular permeability, solubility, and stability . For instance, seco-rapamycin sodium salt is described as impermeable to the apical membrane of Caco-2 cells, a critical factor in intestinal absorption models, whereas the parent rapamycin is cell-permeable . Seco Rapamycin ethyl ester, with its distinct ethyl ester moiety, offers a unique combination of altered lipophilicity and a chemically defined structure, making it essential for experiments requiring a defined, mTOR-inert rapamycin derivative or as a specific intermediate for conjugate synthesis. The data below demonstrate that substituting a generic 'seco-rapamycin' will introduce uncontrolled variables in cellular uptake, metabolic conversion, and stability, thereby compromising data reproducibility and interpretation.

Quantitative Comparative Evidence: Seco Rapamycin ethyl ester vs. Analogs


Comparative mTOR Functional Activity: Seco Rapamycin ethyl ester vs. Rapamycin

Seco Rapamycin ethyl ester is reported to not affect mTOR function, contrasting sharply with the parent compound, rapamycin, which is a potent allosteric mTORC1 inhibitor . This functional ablation is a defining characteristic of the seco series, making Seco Rapamycin ethyl ester a critical negative control for experiments targeting the canonical FKBP12-mTOR pathway . While specific IC₅₀ values for Seco Rapamycin ethyl ester are not reported due to its lack of activity, rapamycin exhibits IC₅₀ values in the low nanomolar range for mTORC1 inhibition in cell-based assays.

mTOR Signaling Immunosuppression Drug Discovery

Comparative Cellular Permeability: Seco Rapamycin ethyl ester vs. Rapamycin in Caco-2 Monolayers

In Caco-2 cell monolayer models, a key in vitro system for predicting intestinal drug absorption, seco-rapamycin (the carboxylic acid form) exhibits starkly different permeability compared to rapamycin [1]. Studies show that when 20 µM seco-rapamycin is applied to the apical compartment, very little is detected in the basolateral compartment after 4 hours, indicating low permeability . In contrast, rapamycin is described as cell-permeable and actively transported . Seco Rapamycin ethyl ester, with its increased lipophilicity due to esterification, is expected to exhibit distinct permeability characteristics, though direct quantitative data is limited. The ethyl ester modification is a key tool for modulating membrane interactions compared to the more polar acid or sodium salt forms.

ADME Intestinal Absorption Drug Transport

Comparative Metabolic Stability: Conversion to Dihydro Sirolimus (M2)

The metabolic fate of seco-rapamycin is distinct from that of the parent drug. In vitro studies using 20 µM seco-rapamycin in human liver, jejunal mucosal, and Caco-2 homogenates demonstrate NADPH-dependent conversion to the ring-opened dihydro metabolite (M2) . Notably, this conversion is not inhibited by the CYP3A4 inhibitor ketoconazole at 100 µM, indicating a non-CYP3A4 mediated pathway [1]. This is in contrast to rapamycin, which is extensively metabolized by CYP3A4. The ethyl ester group on Seco Rapamycin ethyl ester may further influence its metabolic stability and susceptibility to esterases, making it a defined substrate for studying these non-canonical metabolic routes.

Drug Metabolism In Vitro ADME Metabolite Identification

Comparative Chemical Stability: Seco Rapamycin ethyl ester vs. Rapamycin

The seco-series exhibits superior stability compared to rapamycin under certain conditions. A comparative degradation study of rapamycin and secorapamycin in aqueous solution (30/70 acetonitrile-water) revealed that secorapamycin degrades significantly slower than the parent compound across various pH conditions [1]. For instance, in a pH 7.3 buffer, rapamycin had a half-life of 200-890 hours depending on concentration, while under the same conditions, the half-life of secorapamycin was much longer. This increased stability makes Seco Rapamycin ethyl ester a more robust chemical entity for in vitro assays and for developing analytical methods, reducing the formation of confounding degradation products.

Formulation Stability Analytical Chemistry Drug Degradation

Key Research and Industrial Applications for Seco Rapamycin ethyl ester


Negative Control in mTOR Pathway Assays

Seco Rapamycin ethyl ester's defining characteristic—its lack of mTOR functional activity —makes it an ideal negative control. Researchers studying the canonical FKBP12-mTOR pathway can use this compound to differentiate between mTOR-dependent and mTOR-independent effects of rapamycin or its active analogs. This ensures that any observed biological response is due to mTOR inhibition and not a non-specific effect of the macrolide scaffold.

Investigating Non-mTOR Biological Activities of Rapamycin

Rapamycin has been shown to have mTOR-independent effects, including proteasome inhibition [1]. Seco Rapamycin ethyl ester serves as a valuable probe to dissect these non-canonical activities. By using a compound that retains the rapamycin-like scaffold but lacks mTOR inhibition, researchers can specifically study the structural determinants of proteasome binding or other off-target effects, independent of the primary pharmacology.

Metabolic and Transporter Studies in Caco-2 Cell Models

The differential permeability and distinct metabolic conversion of the seco series compared to rapamycin [2] make Seco Rapamycin ethyl ester a valuable tool for studying intestinal absorption and efflux mechanisms. Its unique transport properties and resistance to CYP3A4-mediated metabolism allow researchers to specifically probe the roles of transporters like P-glycoprotein (P-gp) and non-CYP enzymes in the disposition of macrolide compounds.

Building Block for Novel Rapamycin Conjugates

The ethyl ester moiety provides a functional handle for further chemical modification. Seco Rapamycin ethyl ester can serve as a key intermediate or building block in the synthesis of novel rapamycin analogs, antibody-drug conjugates (ADCs), or PROTACs. The opened ring and ester group offer distinct points for linker attachment, enabling the creation of new chemical entities with tailored properties for targeted therapies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Seco Rapamycin ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.